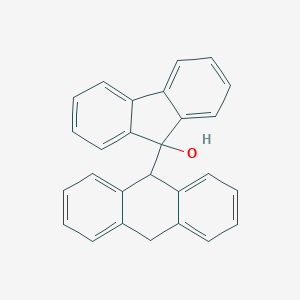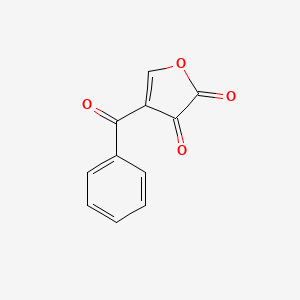
4-Benzoylfuran-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoylfuran-2,3-dione is a heterocyclic compound that features a benzofuran ring fused with a diketone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Benzoylfuran-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the reaction of 2-hydroxyacetophenone with benzoyl chloride in the presence of a base can yield this compound through an intramolecular cyclization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzoylfuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diketone structure to diols.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Diols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzoylfuran-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a lead compound for drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Benzoylfuran-2,3-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structure allows it to participate in multiple biochemical interactions .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: A simpler analog without the diketone structure.
Benzothiophene: Similar structure with a sulfur atom replacing the oxygen in the furan ring.
Indole: Contains a nitrogen atom instead of oxygen in the heterocyclic ring.
Dibenzofuran: Features an additional fused benzene ring.
Uniqueness: 4-Benzoylfuran-2,3-dione is unique due to its diketone functionality, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic and medicinal chemistry applications .
Eigenschaften
CAS-Nummer |
112996-44-8 |
|---|---|
Molekularformel |
C11H6O4 |
Molekulargewicht |
202.16 g/mol |
IUPAC-Name |
4-benzoylfuran-2,3-dione |
InChI |
InChI=1S/C11H6O4/c12-9(7-4-2-1-3-5-7)8-6-15-11(14)10(8)13/h1-6H |
InChI-Schlüssel |
AFVYHRINENZHRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=COC(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)

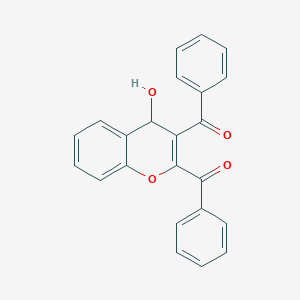
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)
![4-Butylphenyl 4-{[4-(octyloxy)benzoyl]oxy}phenyl ethanedioate](/img/structure/B14316213.png)
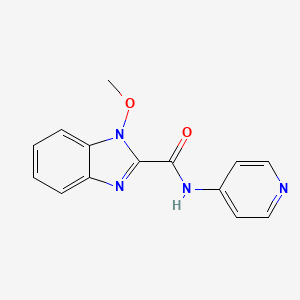


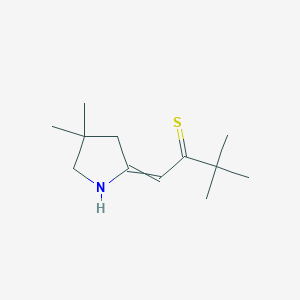
![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
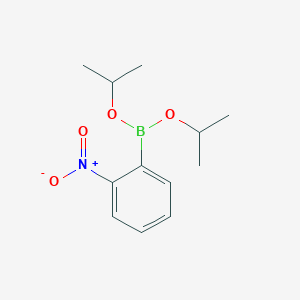
![1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14316252.png)
